molecular formula C5H7N3O B132632 1-Amino-1H-pyrrole-2-carboxamide CAS No. 159326-69-9

1-Amino-1H-pyrrole-2-carboxamide

Cat. No.: B132632
CAS No.: 159326-69-9
M. Wt: 125.13 g/mol
InChI Key: WXHLTDFUEACLBE-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7N3O This compound is characterized by a pyrrole ring substituted with an amino group at the 1-position and a carboxamide group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1H-pyrrole-2-carboxamide has diverse applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-aminopyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHLTDFUEACLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439504
Record name 1-Amino-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-69-9
Record name 1-Amino-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Amino-1H-pyrrole-2-carbonitrile (2.52 g, 23.5 mmole) was suspended in 75 ml water, treated with potassium hydroxide (32 g, 0.57 mole), 30% hydrogen peroxide (2 ml) and stirred overnight at room temperature. The reaction mixture was cooled to 0° C. for 30 min and the product was isolated by filtration, washed with cold water and dried under vacuum to give 2.55 g of product (yield: 87%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of 1-amino-1H-pyrrole-2-carbonitrile (100 mg, 0.934 mmol) and potassium hydroxide (1.26 g, 22.5 mmol) in water (3 mL) was stirred at RT for 6 hours. The resulting mixture was then cooled to 0° C. and filtered. The collected solid was washed with cold water until the washings were pH neutral and purified by silica gel chromatography using 0-100% of 90/10/1 CH2Cl2/MeOH/NH4OH in CH2Cl2 to afford 1-amino-1H-pyrrole-2-carboxamide.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-1H-pyrrole-2-carboxamide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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